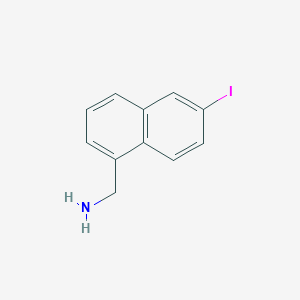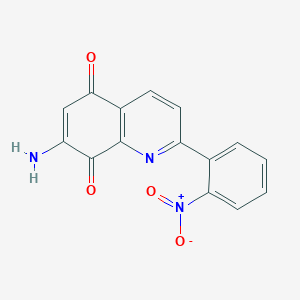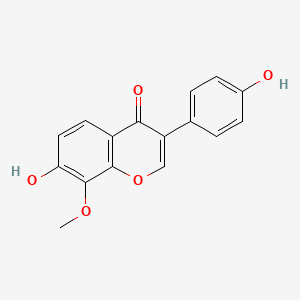
7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one is a naturally occurring isoflavone, commonly found in various plants. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and estrogenic activities. It is structurally characterized by a benzopyran ring system with hydroxyl and methoxy substituents, which contribute to its biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 4-hydroxyacetophenone and 2-hydroxy-4-methoxybenzaldehyde as starting materials. These compounds undergo a Claisen-Schmidt condensation followed by cyclization to form the desired benzopyran structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as recrystallization and chromatography are used to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced carbonyl groups.
Substitution: Halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential in treating hormone-related disorders and cancers.
Industry: Utilized in the development of natural health products and supplements.
Wirkmechanismus
The biological effects of 7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one are primarily due to its interaction with estrogen receptors. It acts as a phytoestrogen, binding to estrogen receptors and modulating their activity. This interaction can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and oxidative stress response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Daidzein: 7-Hydroxy-3-(4-hydroxyphenyl)chromen-4-one.
Genistein: 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one.
Uniqueness
7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one is unique due to the presence of the methoxy group at the 8-position, which enhances its biological activity and differentiates it from other isoflavones. This structural feature contributes to its distinct pharmacological properties and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
915410-17-2 |
|---|---|
Molekularformel |
C16H12O5 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
7-hydroxy-3-(4-hydroxyphenyl)-8-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-16-13(18)7-6-11-14(19)12(8-21-15(11)16)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 |
InChI-Schlüssel |
UBLJWIMJOYYSCU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



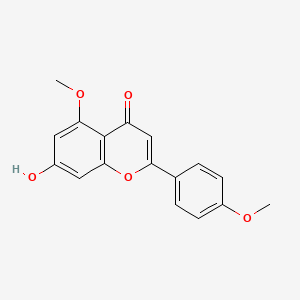
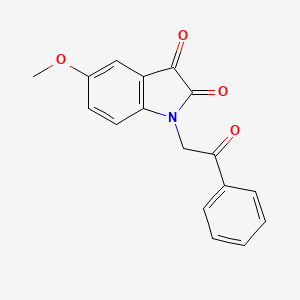
![6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11837848.png)
![8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol](/img/structure/B11837849.png)
![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11837862.png)

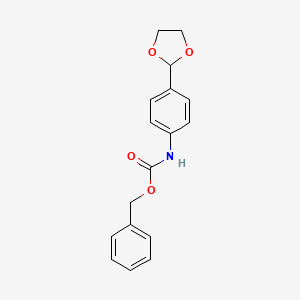
![1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine](/img/structure/B11837882.png)

![Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B11837900.png)
